2-Methoxyethyl 4-aminocrotonate
Description
The 2-methoxyethyl moiety is commonly used to enhance solubility or modulate pharmacokinetic properties, while the 4-aminocrotonate group may confer reactivity or biological activity, such as enzyme inhibition or cytotoxicity .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxyethyl (E)-4-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-10-5-6-11-7(9)3-2-4-8/h2-3H,4-6,8H2,1H3/b3-2+ |
InChI Key |
ISUQOCOBMLUQKN-NSCUHMNNSA-N |
Isomeric SMILES |
COCCOC(=O)/C=C/CN |
Canonical SMILES |
COCCOC(=O)C=CCN |
Origin of Product |
United States |
Preparation Methods
Batch and Continuous Flow Synthesis
A significant advancement in the preparation of β-amino crotonates, including this compound, is the development of continuous flow synthesis processes. According to patent US9199913B2, a continuous process involves reacting an ester of acetoacetate with a base (ammonia or amines) in the presence of an organic solvent such as isopropanol, with an aliphatic carboxylic acid catalyst (e.g., acetic acid) to reduce reaction time and improve yield. This process operates at mild temperatures ranging from 20 to 60 °C and achieves high purity (>99.98%) and yield (93–100%) of β-amino crotonates.
Key parameters of the continuous flow process:
| Parameter | Details |
|---|---|
| Ester used | Methyl acetoacetate, ethyl acetoacetate, etc. |
| Base | Ammonia, methylamine, ethylamine, tertiary butylamine |
| Catalyst | Acetic acid or n-propanoic acid |
| Solvent | Preferably isopropanol |
| Temperature range | 20–60 °C |
| Yield | 93% to 100% |
| Purity | >99.98% |
| Reactor type | Tubular reactor (continuous flow) |
| Reaction time | Reduced compared to batch processes |
| Environmental aspect | Zero water discharge, base recycling |
This method is non-cryogenic and environmentally friendly, with minimal loss of catalyst and reagents, and can also be adapted to batch mode if necessary.
Stepwise Synthesis via β-Keto Ester and Aminocrotonate Reaction
Another preparation approach involves the reaction of 2-methoxyethyl 3-oxobutanoate (a β-keto ester) with 3-aminocrotonic acid esters under controlled conditions. The reaction is often performed in the presence of dehydrating agents to improve yield and reduce hydrolysis side reactions.
From patent EP0371492B1, the reaction conditions include:
- Reactants: 2-methoxyethyl 3-oxobutanoate and 3-aminocrotonate esters.
- Reaction temperature: 0°C to 150°C.
- Reaction time: 1 hour to 3 days.
- Solvents: Methanol, ethanol, isopropyl alcohol, n-butyl alcohol, toluene, benzene, or neat (solvent-free).
- Dehydrating agents: Anhydrous sodium sulfate, anhydrous magnesium sulfate, molecular sieves (3A or 4A), with molecular sieve 3A preferred.
- Molar ratios: Typically 1:0.8–1.2 for reactants.
The presence of dehydrating agents prevents hydrolysis of sensitive groups (e.g., 2-haloethyl groups) and improves the yield of the desired β-amino crotonate esters, including this compound.
One-Pot and Multi-Step Syntheses for Dihydropyridine Derivatives
This compound is often prepared as an intermediate for synthesizing 1,4-dihydropyridine derivatives. The synthesis of these derivatives typically follows two strategies:
One-pot three-component Hantzsch condensation: Simultaneous reaction of aromatic aldehydes, alkyl acetoacetates, and alkyl 3-aminocrotonates in a single step under reflux conditions in solvents like methanol or 2-propanol.
Stepwise synthesis: First, formation of benzylidene intermediates by reacting substituted benzaldehydes with acetoacetates, followed by reaction with alkyl 3-aminocrotonates such as this compound to form the dihydropyridine ring.
Typical reaction conditions for the one-pot method include:
| Parameter | Details |
|---|---|
| Solvent | Methanol or 2-propanol |
| Temperature | Reflux (~65–80 °C) |
| Reaction time | 9–24 hours |
| Reagents ratio | Equimolar amounts of aldehyde, acetoacetate, and aminocrotonate |
| Catalyst | Ammonium acetate often used |
| Product isolation | Filtration and recrystallization |
Yields vary depending on specific substrates but typically range from 30% to 70%.
Comparative Table of Preparation Methods
Research Findings and Analytical Characterization
Spectroscopic Analysis: Characterization of this compound and related intermediates is commonly performed by $$^{1}H$$-NMR spectroscopy, confirming the expected chemical shifts for the amino and olefinic protons.
Purity and Yield: Continuous flow processes achieve purities greater than 99.98% and yields exceeding 90%, demonstrating the efficiency of modern synthetic methodologies.
Environmental and Economic Aspects: The solvent-free or minimal solvent processes, recycling of catalysts and bases, and zero water discharge features highlight the green chemistry aspects of these preparation methods.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl-4-aminocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl-4-aminocrotonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl-4-aminocrotonate involves its interaction with various molecular targets and pathways. In the synthesis of nimodipine, for example, the compound undergoes cyclocondensation reactions that result in the formation of a dihydropyridine ring, which is crucial for the pharmacological activity of nimodipine . The compound’s effects are mediated through its ability to participate in these specific chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key compounds with structural or functional similarities to 2-Methoxyethyl 4-aminocrotonate, based on the evidence provided:
Key Observations:
Role of 2-Methoxyethyl Group: In boronic acid derivatives, the 2-methoxyethylphenoxy group enhances binding affinity to fungal histone deacetylases (HDACs), achieving inhibitory activity at sub-micromolar concentrations . In SPINRAZA, the 2'-O-(2-methoxyethyl) modification stabilizes oligonucleotides against nuclease degradation and improves tissue penetration . In organotin(IV) complexes, the 2-methoxyethyl group in dithiocarbamate ligands contributes to lipophilicity, facilitating cellular uptake and cytotoxicity .
Comparative Bioactivity: this compound (hypothetically) may share solubility-enhancing properties with SPINRAZA’s nucleotide modifications. However, its amine group could enable distinct reactivity, such as forming hydrogen bonds in enzyme inhibition (akin to boronic acid derivatives) or metal coordination (similar to organotin complexes).
Pharmacokinetic Considerations: The ester linkage in 4-aminocrotonate derivatives may confer susceptibility to hydrolysis, contrasting with the hydrolytically stable phosphorothioate backbone in SPINRAZA .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxyethyl 4-aminocrotonate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, the methoxyethyl group can be introduced via alkylation of 4-aminocrotonic acid derivatives using 2-methoxyethyl halides. Key parameters include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature Control : Maintain temperatures between 40–60°C to avoid thermal degradation of the aminocrotonate moiety .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methoxyethyl (-OCH₂CH₂OCH₃) and 4-aminocrotonate groups. Key signals include δ 3.3–3.5 ppm (methoxy protons) and δ 6.2–6.8 ppm (crotonate doublet) .
- IR Spectroscopy : Look for absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 216.1234) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to isolate compound-specific effects .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as impurities (e.g., hydrolyzed byproducts) may skew activity data .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity) .
Q. What computational strategies predict the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities to targets like histone deacetylases. Optimize ligand conformations with the MMFF94 force field .
- QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA) using descriptors like logP and polar surface area to predict activity trends .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes under physiological conditions .
Q. How does the 2-methoxyethyl group influence the pharmacokinetic properties of 4-aminocrotonate derivatives?
- Methodological Answer :
- Lipophilicity : The methoxyethyl group increases logP by ~0.5 units, enhancing blood-brain barrier permeability (measured via PAMPA assay) .
- Metabolic Stability : In vitro liver microsome assays show reduced CYP450-mediated oxidation compared to non-ether analogs .
- Solubility : Use shake-flask method to quantify aqueous solubility; methoxyethyl derivatives typically exhibit 2–3 mg/mL solubility in PBS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
